molecular formula C11H11F3N2O3 B2649536 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid CAS No. 1620899-71-9

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B2649536
CAS No.: 1620899-71-9
M. Wt: 276.215
InChI Key: JECSJGSIUSLMJM-UHFFFAOYSA-N
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Description

6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of this compound and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

A novel synthesis route for pyridine derivatives, including those similar to "6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid," was reported, highlighting their applications in pharmaceuticals. These derivatives show promise due to their interactions with DNA, potentially useful in drug development (Bonacorso et al., 2018).

Metal Coordination Chemistry

Research on pyridine-tricarboxylic acid derivatives has led to the development of new metal(ii) coordination compounds. These compounds exhibit diverse structures and have applications ranging from magnetic and luminescent materials to photocatalytic agents for environmental remediation (Zhao et al., 2019).

Organic Chemistry and Catalysis

The study of pyridine derivatives extends into organic chemistry and catalysis, where they serve as intermediates in the synthesis of complex molecules. For instance, the Buchwald–Hartwig amination is a critical reaction for constructing C-N bonds, enabling the synthesis of various biologically active compounds and materials (Neely & Rovis, 2014).

Molecular Devices and Coordination Chemistry

Amides derived from picolinic acid and pyridine-2,6-dicarboxylic acid, related to the core structure of "this compound," have been synthesized for potential applications in catalysis, molecular devices, and coordination chemistry. These compounds demonstrate the versatility of pyridine derivatives in creating functional materials (Devi et al., 2015).

Mechanism of Action

The biological activities of 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety and hazards associated with 6-Morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid include acute toxicity when ingested, skin irritation, eye irritation, and specific target organ toxicity following single exposure .

Properties

IUPAC Name

6-morpholin-4-yl-2-(trifluoromethyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O3/c12-11(13,14)9-7(10(17)18)1-2-8(15-9)16-3-5-19-6-4-16/h1-2H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSJGSIUSLMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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